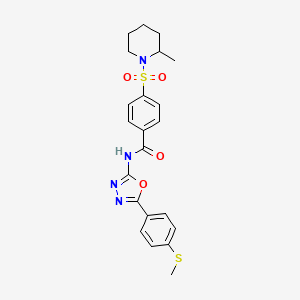

4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide

Description

This compound is a sulfonamide-linked benzamide derivative featuring a 1,3,4-oxadiazole core substituted with a 4-(methylthio)phenyl group. Its synthesis involves multi-step reactions, including cyclization and sulfonylation, to achieve the final structure. The 1,3,4-oxadiazole moiety is known for its pharmacological relevance, particularly in antimicrobial and anticancer applications .

Properties

IUPAC Name |

4-(2-methylpiperidin-1-yl)sulfonyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N4O4S2/c1-15-5-3-4-14-26(15)32(28,29)19-12-8-16(9-13-19)20(27)23-22-25-24-21(30-22)17-6-10-18(31-2)11-7-17/h6-13,15H,3-5,14H2,1-2H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWCVXWDANRMGGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)SC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N4O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(5-(4-(methylthio)phenyl)-1,3,4-oxadiazol-2-yl)benzamide is a novel chemical entity that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a complex structure with multiple functional groups that may contribute to its biological activity. The key components include:

- 2-methylpiperidine : A nitrogen-containing cyclic compound that may enhance lipophilicity and influence receptor interactions.

- Sulfonyl group : Known for its role in increasing the solubility and stability of compounds.

- Oxadiazole moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, focusing on its pharmacological properties.

Antimicrobial Activity

Preliminary studies have indicated that derivatives containing the oxadiazole ring exhibit significant antimicrobial properties. For instance, compounds similar to the target molecule have demonstrated efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has shown that compounds with oxadiazole structures can act as anticancer agents. A study evaluating the structure-activity relationship (SAR) of related compounds found that modifications to the oxadiazole ring significantly impacted their potency against cancer cell lines . The target compound's ability to inhibit tumor growth is likely mediated through apoptosis induction and cell cycle arrest mechanisms.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, several hypotheses can be drawn from related studies:

- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Receptor Modulation : The presence of the piperidine moiety suggests potential interactions with neurotransmitter receptors, which could influence cellular signaling pathways.

- Oxidative Stress Induction : Some studies indicate that related compounds increase reactive oxygen species (ROS) levels in cells, leading to oxidative stress and subsequent cell death .

Case Studies and Research Findings

A few notable studies have specifically examined the biological activity of compounds structurally related to the target molecule:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a class of 5-substituted-1,3,4-oxadiazol-2-yl derivatives with sulfonamide or benzamide linkages. Below is a detailed comparison with analogs:

Table 1: Structural and Functional Comparison

Key Observations :

Structural Variations: The target compound differs from 6a () in its linkage: it uses a benzamide group instead of a thioether-sulfonyl bridge. This substitution may reduce metabolic instability compared to thioether-containing analogs .

Synthetic Routes :

- The target compound’s synthesis likely mirrors steps from Scheme 1 (), including oxadiazole cyclization (Step III) and sulfonylation (Step IV). However, the final benzamide coupling (N-(5-...) requires distinct reagents, such as activated benzoyl chlorides, compared to the thioalkylation in 6a .

Biological Activity :

- While direct data for the target compound is unavailable, structurally similar 6a demonstrates moderate antibacterial activity (MIC 8–32 µg/mL against S. aureus and E. coli). The methylthio group in the target may enhance activity due to increased lipophilicity and membrane penetration .

- In contrast, p-tolyl-substituted benzamides show antifungal activity, suggesting that electron-donating groups (e.g., methylthio) may shift selectivity toward bacterial targets .

Research Findings and Mechanistic Insights

- Antibacterial Potency: Sulfonamide-linked oxadiazoles, including the target compound, likely inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid (PABA), a substrate in folate biosynthesis. The methylthio group may improve binding affinity to hydrophobic pockets in the enzyme .

- SAR Trends :

- Electron-withdrawing substituents (e.g., methylthio) on the phenyl ring correlate with enhanced activity against Gram-negative bacteria.

- Piperidine vs. piperazine sulfonyl groups : Piperidine derivatives (as in the target compound) exhibit better bioavailability due to reduced basicity compared to piperazine analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.